(S)-3,7-dimethyloct-6-enyl propionate
Description
Contextualization within Ester Chemistry and Monoterpenoid Derivatives
(S)-3,7-dimethyloct-6-enyl propionate (B1217596) is chemically classified as an ester. Esters are derivatives of carboxylic acids, formed by the reaction of a carboxylic acid with an alcohol, a process known as esterification. In this specific case, the compound is the ester of (S)-citronellol (an alcohol) and propionic acid (a carboxylic acid). flavscents.com
Furthermore, it belongs to the family of monoterpenoid derivatives. Monoterpenoids are a class of natural products derived from a C10 precursor, and they form a diverse group of compounds that includes many well-known fragrance and flavor agents. (S)-3,7-dimethyloct-6-enyl propionate is specifically an acyclic monoterpenoid, meaning its carbon skeleton is linear rather than cyclic. Its molecular structure consists of a ten-carbon chain originating from the citronellol (B86348) backbone, with a propionate group attached via an ester linkage. nist.gov
Significance of Stereoisomerism: Focus on the (S)-Configuration
The "(S)-" designation in the compound's name is crucial as it refers to its stereochemistry. This compound possesses a chiral center at the third carbon atom in its octenyl chain. Chirality means the molecule is non-superimposable on its mirror image. These two mirror-image forms are called enantiomers, designated as (S) (from the Latin sinister for left) and (R) (from the Latin rectus for right). flavscents.comflavscents.com
The existence of these two distinct enantiomers, (S)-citronellyl propionate and (R)-citronellyl propionate, is significant because different enantiomers of a chiral compound can exhibit different biological activities and sensory properties, such as odor and flavor. flavscents.comflavscents.com While the racemic mixture (a 1:1 mixture of both enantiomers) is found in nature in sources like citronella oil and geranium oil, the individual (S)-enantiomer is reported as not being found in nature. thegoodscentscompany.comflavscents.comthegoodscentscompany.com The study of a single enantiomer like the (S)-configuration is therefore important for understanding specific structure-activity relationships without interference from its mirror-image counterpart.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89460-13-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
[(3S)-3,7-dimethyloct-6-enyl] propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3/t12-/m0/s1 |
InChI Key |
POPNTVRHTZDEBW-LBPRGKRZSA-N |
Isomeric SMILES |
CCC(=O)OCC[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CCC(=O)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies of S 3,7 Dimethyloct 6 Enyl Propionate
Conventional Esterification Routes
Conventional methods for synthesizing (S)-3,7-dimethyloct-6-enyl propionate (B1217596) primarily rely on the direct esterification of its precursor alcohol, (S)-citronellol.
Acid-Catalyzed Reactions with (S)-Citronellol and Propionic Acid
The direct esterification of an alcohol with a carboxylic acid, known as Fischer esterification, is a foundational method for ester synthesis. In this context, (S)-citronellol is reacted with propionic acid in the presence of an acid catalyst. The reaction is reversible and requires conditions that favor the formation of the ester product. researchgate.net
Commonly used catalysts for this type of reaction include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. mdpi.com More recently, water-tolerant Lewis acids, such as tin(II) chloride (SnCl₂·2H₂O), have been employed for the esterification of citronellol (B86348), demonstrating high conversion and selectivity under mild, solvent-free conditions at room temperature. researchgate.netrsc.org For instance, the Sn(II)-catalyzed esterification of β-citronellol with acetic acid achieved approximately 88% conversion and 99% ester selectivity. rsc.org While this specific example uses acetic acid, the principles are directly applicable to reactions with propionic acid. The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. researchgate.net
| Catalyst Type | Example | Key Advantages |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Readily available, effective |
| Lewis Acid | Tin(II) Chloride (SnCl₂·2H₂O) | Water-tolerant, less corrosive, mild reaction conditions rsc.org |
| Solid Acid | Al-SBA-15 | Heterogeneous (easy to separate), tunable acidity mdpi.com |
Optimization of Reaction Conditions for Enantiomeric Purity
Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters that influence the outcome of acid-catalyzed esterification include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.net Increasing the molar ratio of the alcohol to the acid can shift the equilibrium towards the product side, thereby increasing the yield. researchgate.net
A significant challenge in the synthesis of a chiral compound like (S)-3,7-dimethyloct-6-enyl propionate via acid catalysis is the preservation of the stereocenter's integrity. The acidic conditions and elevated temperatures often required for esterification can pose a risk of side reactions, such as dehydration of the tertiary alcohol or racemization at the chiral center. While studies extensively cover the optimization of reaction parameters for maximizing conversion, specific research focused on maintaining the enantiomeric purity of (S)-citronellol during these acid-catalyzed processes is less documented. The choice of a mild catalyst, such as SnCl₂, and maintaining lower reaction temperatures can be critical in minimizing these undesired side reactions and preserving the enantiomeric excess of the final product. rsc.org
Advanced Enantioselective Synthesis Techniques
To overcome the limitations of conventional methods and ensure high stereochemical control, advanced synthesis techniques have been developed. These focus on either building the chiral precursor with the correct stereochemistry or using highly selective catalysts for the esterification step.
Asymmetric Synthesis of Chiral Precursors, including (S)-3,7-Dimethyloct-6-enol
The most direct advanced route is the asymmetric synthesis of the key precursor, (S)-3,7-dimethyloct-6-enol, also known as (S)-citronellol. This ensures that the starting material possesses the desired chirality, which is then carried through to the final ester product. Several successful strategies have been developed:
Asymmetric Hydrogenation: One highly effective method involves the asymmetric hydrogenation of prochiral olefins like geraniol (B1671447) or citral (B94496). For example, citral can be hydrogenated using a chiral rhodium complex as a catalyst, achieving a product yield and enantioselectivity of up to 99%. google.com The reaction conditions are typically mild, making it a promising route for industrial applications. google.com
Asymmetric Hydrosilylation: Another approach is the asymmetric hydrosilylation of citral, which can be catalyzed by chiral ruthenium complexes. This method has been used to produce levorotatory citronellol with high yield (97.55%) and an enantiomeric excess of 99%. google.com
Enzymatic Cascades: Biocatalytic methods offer high selectivity under mild conditions. A bienzymatic cascade using a copper radical oxidase followed by a flavin-dependent ene reductase has been employed to synthesize (R)-citronellal from geraniol, which can then be reduced to the corresponding alcohol. nih.gov A similar pathway can provide access to the (S)-enantiomer.
Isomerization of Allylic Amines: The asymmetric isomerization of N,N-diethylgeranylamine using a rhodium complex with the chiral ligand (+)-BINAP can produce (R)-(+)-citronellal with high optical purity (>95% ee). orgsyn.org By selecting the opposite enantiomer of the chiral ligand, (S)-(−)-citronellal can be synthesized with similar efficiency. orgsyn.org
| Method | Precursor | Catalyst/Reagent | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Citral | Chiral Rhodium Complex | Up to 99% google.com |
| Asymmetric Hydrosilylation | Citral | Chiral Ruthenium Complex | 99% google.com |
| Isomerization | N,N-diethylnerylamine | [Rh{(-)-BINAP}(1,5-C₈H₁₂)]ClO₄ | >95% orgsyn.org |
Enzymatic Catalysis for Stereospecific Propionate Formation
Enzymatic catalysis provides a powerful tool for forming the propionate ester with high stereospecificity, often avoiding the need for protecting groups and operating under mild, environmentally friendly conditions.
Lipases are widely used enzymes in organic synthesis due to their ability to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity. In the synthesis of this compound, a lipase (B570770) can selectively acylate (S)-citronellol, even from a racemic mixture.
Esterification: This involves the direct reaction of citronellol with propionic acid. While effective, the water produced as a byproduct can sometimes limit the reaction rate and final conversion.
Transesterification: This method uses an activated acyl donor, such as vinyl propionate or ethyl propionate, to acylate the citronellol. Transesterification is often faster and can lead to higher conversion rates because the byproduct (e.g., vinyl alcohol, which tautomerizes to acetaldehyde) does not participate in a reverse reaction, making the process effectively irreversible. chemrxiv.orgnih.gov For example, the lipase-catalyzed production of citronellyl acetate (B1210297) showed a 95% conversion in 4 hours via transesterification. nih.gov Kinetic studies on the transesterification of citronellol using Pseudomonas fluorescens lipase showed an 87% conversion after 24 hours under optimized conditions. chemrxiv.org
The choice of lipase is critical. Lipases from Candida rugosa and immobilized preparations like Novozym 435 (Candida antarctica lipase B) and Lipozyme RM IM (Rhizomucor miehei) have all been successfully used for the kinetic resolution of racemic citronellol, showing a preference for one enantiomer and allowing for the isolation of the unreacted enantiomer or the enantiopure ester product. nih.govresearchgate.net
| Reaction Type | Acyl Donor | Enzyme Example | Key Observation |
| Esterification | Propionic Acid | Novozym 435 | Effective, but can be slower than transesterification. |
| Transesterification | Vinyl Acetate | Pseudomonas fluorescens lipase | Irreversible and often faster with higher conversion. chemrxiv.orgnih.gov |
| Transesterification | Geranyl Acetate | Black Cumin Seedling Lipase | Achieved 76.3% yield of citronellyl acetate in 72 hours. bibliotekanauki.pl |
Investigation of Enzyme Specificity and Efficiency
Lipases from various microbial sources have been investigated for their ability to catalyze the synthesis of citronellyl esters. Among the most studied is Candida antarctica lipase B (CALB), often used in its immobilized form, Novozym® 435. CALB has demonstrated high conversion rates in the synthesis of various citronellyl esters. For instance, in a solvent-free system using vinyl esters as acyl donors, CALB achieved over 99% yield for citronellyl propionate. Studies have shown that transesterification is often kinetically favored over esterification. For example, the production of approximately 10 g/L of citronellyl propionate was achieved in 1.5 hours via esterification, whereas the same concentration was reached in just 2 minutes through transesterification using Novozym® 435. researchgate.netbibliotekanauki.pl
The enantioselectivity of lipases towards citronellol can vary. While many lipases show a preference for the (R)-enantiomer, leading to the production of (R)-citronellyl esters and leaving behind (S)-citronellol, specific reaction conditions and enzyme choices can influence this outcome. For example, lipase from Rhizomucor miehei has been used in the kinetic resolution of (R,S)-β-citronellol. In a solvent-free system using vinyl acetate, a propanol-rinsed preparation of this lipase yielded (R)-(+)-β-citronellyl acetate with 90% ee at 45% conversion. nih.gov This process leaves the unreacted (S)-citronellol, which can then be esterified to produce the desired (S)-citronellyl propionate.
The efficiency of these enzymatic reactions is influenced by several parameters, including the acyl donor, solvent, temperature, and water content. The choice of acyl donor can impact the reaction rate, with vinyl esters often providing faster conversions due to the irreversible nature of the reaction. Solvents also play a crucial role, with non-polar solvents like hexane (B92381) and heptane (B126788) being commonly used. Temperature can affect both the reaction rate and the enzyme's stability and enantioselectivity.
| Enzyme | Acyl Donor | Reaction Type | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (Novozym® 435) | Propionic Acid/Vinyl Propionate | Esterification/Transesterification | >91% conversion (esterification), High yield (transesterification) | Not specified for (S)-propionate | researchgate.netbibliotekanauki.pl |
| Rhizomucor miehei Lipase | Vinyl Acetate | Kinetic Resolution (Transesterification) | 45% conversion to (R)-acetate | 90% for (R)-acetate (leaving (S)-citronellol) | nih.gov |
| Pseudomonas cepacia Lipase | Various | Esterification | Data not specific to citronellyl propionate | Enantioselective | |
| Candida rugosa Lipase | Various | Esterification | Data not specific to citronellyl propionate | Enantioselective |
Novel Synthetic Strategies for Chiral Control
Beyond enzymatic kinetic resolution, several novel synthetic strategies have been developed to achieve high chiral control in the synthesis of (S)-citronellol, the direct precursor to this compound. These methods often rely on asymmetric catalysis, utilizing chiral catalysts to direct the formation of the desired stereoisomer.
One of the most effective methods for producing enantiomerically pure citronellol is the asymmetric hydrogenation of prochiral olefins like geraniol or nerol (B1678202). Chiral ruthenium-phosphine complexes, particularly those with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands, have proven to be highly effective catalysts for this transformation. The hydrogenation of geraniol using a Ru(II)-BINAP diacetate complex can yield (S)-(-)-citronellol with up to 98% enantiomeric excess. researchgate.net This method is advantageous as it directly produces the desired enantiomer in high purity, avoiding the 50% theoretical yield limit of kinetic resolutions.
Another promising approach is the asymmetric hydrosilylation of citral, followed by hydrolysis to yield chiral citronellol. This method has been explored using chiral rhodium and ruthenium complexes. For instance, a method for preparing levorotatory citronellol involves the asymmetric hydrosilylation of citral catalyzed by a chiral ruthenium complex, which can achieve high yield and enantioselectivity. bibliotekanauki.pl
Organocatalysis also presents a novel strategy for asymmetric synthesis. While direct application to (S)-citronellyl propionate is less documented, organocatalytic methods are widely used for the synthesis of various chiral molecules and could be adapted for this purpose. These methods utilize small organic molecules as catalysts, offering an alternative to metal-based catalysts.
| Synthetic Strategy | Catalyst/Reagent | Precursor | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru(II)-BINAP complex | Geraniol | (S)-Citronellol | up to 98% | researchgate.net |
| Asymmetric Hydrosilylation | Chiral Ruthenium complex | Citral | (S)-Citronellol | High | bibliotekanauki.pl |
| Organocatalysis | Chiral organic molecules | Various | Chiral intermediates | Potentially high |
Comparative Analysis of Synthetic Pathways: Efficiency and Enantioselectivity
When comparing the different synthetic pathways for producing this compound, several factors must be considered, primarily efficiency (yield) and enantioselectivity (ee).
Enzymatic kinetic resolution offers a green and often highly selective method. The use of lipases under mild reaction conditions is a significant advantage. However, the maximum theoretical yield for the desired enantiomer is 50%, as the other enantiomer is either consumed or left unreacted. Achieving high enantiomeric excess of the desired (S)-ester often relies on the selective synthesis of the (R)-ester, followed by separation and subsequent esterification of the remaining (S)-citronellol. The efficiency of this process is therefore dependent on the successful separation of the unreacted alcohol from the ester product.
Asymmetric hydrogenation of geraniol or nerol stands out for its high efficiency and enantioselectivity. This method can theoretically achieve a 100% yield of the desired (S)-citronellol with very high enantiomeric excess (often >95%). The use of homogeneous catalysts like Ru-BINAP allows for excellent stereocontrol. However, these metal-based catalysts can be expensive, and removal of the metal from the final product is a critical consideration, especially for applications in fragrances and flavorings.
Chemoenzymatic approaches , which combine chemical and enzymatic steps, can offer the best of both worlds. For example, a bienzymatic cascade using a copper radical alcohol oxidase and an old yellow enzyme has been shown to produce (S)-citronellal from geraniol with 95.3% conversion and 99.2% ee. acs.org The resulting (S)-citronellal can then be reduced to (S)-citronellol and subsequently esterified. This approach can provide high enantioselectivity and yield under mild conditions.
Chemical Reactivity and Transformation Mechanisms of S 3,7 Dimethyloct 6 Enyl Propionate
Oxidative Reactions and Product Formation
The presence of a carbon-carbon double bond in the (S)-3,7-dimethyloct-6-enyl propionate (B1217596) molecule makes it susceptible to oxidative cleavage by various reagents. These reactions typically target the C6-C7 double bond, leading to the formation of smaller carbonyl compounds while the propionate ester moiety remains intact, provided the reaction conditions are controlled.
Pathways to Aldehydes and Carboxylic Acids
Ozonolysis is a powerful method for the oxidative cleavage of the double bond in (S)-3,7-dimethyloct-6-enyl propionate. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). wikipedia.orgbohrium.com The subsequent work-up of the ozonide determines the nature of the final products.
A reductive work-up, typically employing zinc dust and water or dimethyl sulfide (B99878) (DMS), cleaves the ozonide to yield aldehydes. In the case of this compound, this process would break the C6-C7 bond, yielding acetone (B3395972) and (S)-4-methyl-6-oxohexyl propionate.
Conversely, an oxidative work-up, using hydrogen peroxide (H₂O₂), will oxidize the initially formed aldehyde to a carboxylic acid. This pathway would result in the formation of acetone and (S)-4-methyl-6-oxohexanoic acid, following the hydrolysis of the propionate ester under the reaction conditions.
Another common oxidizing agent, potassium permanganate (B83412) (KMnO₄), can also be used for oxidative cleavage. Under cold, dilute, and neutral or slightly alkaline conditions, KMnO₄ typically leads to the formation of diols (dihydroxylation). However, under more vigorous conditions (hot, acidic, or concentrated), the double bond is cleaved. This would likely yield acetone and, depending on the conditions, either (S)-4-methyl-6-oxohexyl propionate or the corresponding carboxylic acid after ester hydrolysis.
Table 1: Products of Oxidative Cleavage of this compound
| Oxidizing Agent/Work-up | C6-C7 Bond Cleavage Products |
| 1. O₃ / 2. Zn, H₂O (Reductive) | Acetone and (S)-4-methyl-6-oxohexyl propionate |
| 1. O₃ / 2. H₂O₂ (Oxidative) | Acetone and (S)-4-methyl-6-oxohexanoic acid (after hydrolysis) |
| Hot, acidic KMnO₄ | Acetone and (S)-4-methyl-6-oxohexanoic acid (after hydrolysis) |
Reductive Conversions to Corresponding Alcohols
The ester functionality of this compound can be reduced to the corresponding primary alcohol, (S)-citronellol. This transformation is typically achieved using strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org
The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the propionate group. youtube.com This forms a tetrahedral intermediate which then collapses, eliminating the propoxide leaving group to form an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide. A final work-up with a protic source, such as water, protonates the alkoxide to yield (S)-citronellol and propan-1-ol. Due to the high reactivity of LiAlH₄, the C6-C7 double bond is generally not affected during this reduction, provided the reaction is carried out at low temperatures.
Nucleophilic Substitution and Derivatization Studies
The ester group of this compound is the primary site for nucleophilic substitution reactions. These reactions, primarily hydrolysis and transesterification, allow for the derivatization of the citronellyl moiety.
Hydrolysis: The ester can be hydrolyzed to (S)-citronellol and propionic acid under either acidic or basic conditions.
Acid-catalyzed hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of (S)-citronellol. viu.ca
Base-catalyzed hydrolysis (saponification) is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.comresearchgate.net This forms a tetrahedral intermediate, which then collapses to form a carboxylate salt (propionate) and (S)-citronellol. The final step involves an acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.
Transesterification: This reaction involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. Enzymatic transesterification, often utilizing lipases, is a common method for the synthesis of various citronellyl esters. bibliotekanauki.pl This biocatalytic approach is often preferred due to its high selectivity and mild reaction conditions. For instance, the transesterification of this compound with ethanol (B145695) would yield (S)-3,7-dimethyloct-6-enyl acetate (B1210297) and ethyl propionate.
Degradation Pathways and Stability Studies under Controlled Conditions
The stability of this compound is influenced by environmental factors such as temperature, light, and the presence of acidic or basic conditions. As a terpene ester, it is susceptible to degradation through several pathways.
Thermal Degradation: At elevated temperatures, terpene esters can undergo decomposition. Studies on similar compounds suggest that pyrolysis can lead to the cleavage of the ester bond and the O-citronellyl bond, resulting in the formation of monoterpene hydrocarbons, carboxylic acids, and smaller volatile compounds. researchgate.net
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce degradation. nih.gov This can involve photo-oxidative processes, especially in the presence of oxygen, leading to the formation of various oxidation products and a potential loss of the characteristic aroma.
Hydrolytic Stability: As discussed in the context of nucleophilic substitution, the ester linkage is susceptible to hydrolysis in the presence of acids or bases. The rate of hydrolysis is dependent on pH and temperature. Under neutral conditions, hydrolysis is generally slow. However, in strongly acidic or alkaline environments, the degradation to (S)-citronellol and propionic acid or its salt is significantly accelerated.
Table 2: Summary of Stability and Degradation of this compound
| Condition | Degradation Pathway | Primary Degradation Products |
| High Temperature | Pyrolysis | Monoterpene hydrocarbons, propionic acid, smaller volatile compounds |
| UV Light Exposure | Photo-oxidation | Various oxidation products |
| Acidic Conditions | Acid-catalyzed hydrolysis | (S)-Citronellol, Propionic acid |
| Alkaline Conditions | Base-catalyzed hydrolysis (Saponification) | (S)-Citronellol, Propionate salt |
Natural Occurrence and Biosynthetic Pathways of S 3,7 Dimethyloct 6 Enyl Propionate
Presence in Insect and Other Organismal Systems
Beyond the plant kingdom, terpenoid esters play crucial roles in chemical communication. While the related compound, citronellyl acetate (B1210297), is known to influence insect behavior, the presence of (S)-3,7-dimethyloct-6-enyl propionate (B1217596) itself has not been widely reported in insects. However, its function as a semiochemical has been identified in other animals. Research has shown that 3,7-dimethyloct-6-enyl propionate is utilized as a pheromone by the broad-snouted caiman (Caiman latirostris), demonstrating its role in animal communication. pherobase.com
Elucidation of Biosynthetic Routes
The biosynthesis of (S)-3,7-dimethyloct-6-enyl propionate is a multi-step process that combines precursors from two distinct metabolic pathways: terpenoid biosynthesis and fatty acid metabolism. The formation of the final ester is catalyzed by a specific class of enzymes.
The molecular structure of this compound is derived from an alcohol, (S)-Citronellol, and an acyl group donor, propionyl-CoA.
(S)-Citronellol : This monoterpenoid alcohol is the chiral backbone of the molecule. Its own biosynthesis begins with the universal C5 terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. amazonaws.com These precursors are combined to form the C10 compound geranyl diphosphate (GPP). researchgate.net In plants like the orchid Caladenia plicata, the biosynthesis of (S)-citronellol from GPP is a four-step process involving the conversion of GPP to geraniol (B1671447), oxidation to geranial, an enantioselective reduction to (S)-citronellal, and a final reduction to (S)-citronellol. researchgate.net In Pelargonium, a similar multi-step pathway involving specific reductase enzymes that determine the (S)-stereochemistry has been identified. ijcrt.org
Propionyl-CoA : The propionate moiety of the ester is supplied by propionyl-coenzyme A. This metabolite is primarily derived from the catabolism of several amino acids, including isoleucine, valine, and methionine, as well as from the beta-oxidation of odd-chain fatty acids. researchgate.net
| Component | Precursor Metabolite | Metabolic Origin | Key Intermediate |
|---|---|---|---|
| Alcohol Moiety | (S)-Citronellol | Terpenoid Biosynthesis (MEP Pathway) | Geranyl Diphosphate (GPP) |
| Acyl Moiety | Propionyl-CoA | Amino Acid Catabolism / Fatty Acid Oxidation | Isoleucine, Valine, etc. |
The final and critical step in the biosynthesis of this compound is the esterification of the two precursor metabolites. This reaction is catalyzed by enzymes known as alcohol acyltransferases (AATs). thegoodscentscompany.comproquest.com These enzymes belong to the broader BAHD superfamily of acyltransferases. proquest.com
The enzymatic mechanism involves the transfer of the propionyl group from propionyl-CoA to the hydroxyl group of (S)-citronellol, forming the ester bond and releasing coenzyme A. AATs exhibit specificity for both their alcohol and acyl-CoA substrates, although some can be promiscuous, accepting a range of related molecules. thegoodscentscompany.com While the specific AAT responsible for synthesizing citronellyl propionate in plants like Pelargonium or Cestrum has not been isolated and characterized, the mechanism is well-established from studies of other volatile esters in fruits and flowers. thegoodscentscompany.com The expression and activity of these AAT enzymes are often developmentally regulated, increasing during stages such as flower blooming or fruit ripening when the emission of volatile compounds is most crucial for attracting pollinators or seed dispersers.
Enantiomeric Composition and Biological Significance of Natural Isolates
The study of chiral molecules in nature is fundamental to understanding their biological roles. The specific three-dimensional arrangement of atoms, or stereochemistry, can dramatically alter the physiological and ecological function of a compound. While extensive research exists on the racemic mixture and the individual enantiomers of the precursor alcohol, citronellol (B86348), specific data on the natural occurrence and enantiomeric composition of this compound is notably scarce in scientific literature. One authoritative source in the flavor and fragrance industry explicitly states that the (S)-enantiomer is "not found in nature". thegoodscentscompany.com
This absence of direct evidence does not entirely preclude its existence in trace amounts or in unstudied organisms. The biosynthesis of such an ester is plausible given the widespread natural occurrence of its precursors: (S)-citronellol and propionic acid. In many plant species, the biosynthesis of terpenes is highly stereospecific, leading to the production of one enantiomer in high purity. For instance, the essential oil of Rosa damascena (Damask rose) is known to contain a high proportion of (S)-(-)-citronellol. nih.gov The enzymatic machinery, specifically acyltransferases, required to esterify this alcohol with propionyl-CoA (a common cellular metabolite) is also ubiquitous in plants. Therefore, it is hypothetically possible that in plant tissues rich in (S)-citronellol, the formation of this compound could occur, even if it has not yet been identified.
Given the lack of data for the propionate ester itself, an examination of the enantiomeric distribution of its precursor, citronellol, in various natural sources can provide valuable context. This data illustrates the stereochemical preferences of different plant biosynthetic pathways.
Table 1: Enantiomeric Distribution of Citronellol in Select Natural Sources
| Natural Source | Plant Species | Predominant Enantiomer | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Rose Oil | Rosa damascena | (S)-(-)-Citronellol | >90% |
| Geranium Oil | Pelargonium graveolens | (R)-(+)-Citronellol | Variable, but R-predominant |
| Citronella Oil | Cymbopogon nardus | (R)-(+)-Citronellol | Typically >75% |
The biological significance of chiral molecules is often linked to the specific fit of the molecule into a receptor site, such as an olfactory receptor in an insect's antenna or an enzyme's active site. Different enantiomers of the same compound can elicit vastly different, or even antagonistic, biological responses. For example, the two enantiomers of carvone (B1668592) are responsible for the distinct smells of spearmint and caraway.
In the context of this compound, its biological significance, were it to be found in nature, would likely be highly dependent on its specific stereochemistry. Esters of citronellol are known to play roles in insect chemical communication, acting as pheromones or allomones. The response of an insect to such a signal can be highly specific to one enantiomer. A change from an (S) to an (R) configuration could render the molecule inactive or even repellent. Similarly, in the realm of flavor and fragrance, the two enantiomers of a chiral ester often possess distinct aromatic profiles.
While direct research on the biological significance of the individual enantiomers of citronellyl propionate is limited, the established principles of stereochemistry in chemical ecology and sensory science strongly suggest that the (S)-configuration would confer a unique biological activity profile, distinct from its (R)-enantiomer or the racemic mixture.
Biological and Ecological Roles of S 3,7 Dimethyloct 6 Enyl Propionate
Semiochemical Functions and Chemical Communication
Semiochemicals are chemical substances that carry information between organisms. (S)-3,7-dimethyloct-6-enyl propionate (B1217596) belongs to the class of monoterpenoids, which are well-known for their roles as semiochemicals in the insect world. cabidigitallibrary.org
Monoterpenoids can act as attractants or repellents for various insect species. iastate.edu The specific role of (S)-3,7-dimethyloct-6-enyl propionate as an insect attractant has not been extensively documented in scientific literature. However, the insecticidal and behavioral effects of monoterpenoid derivatives, including propionates, have been evaluated against species such as the house fly, Musca domestica. iastate.edu In these studies, the structural characteristics of monoterpenoids, including their shape and functional groups, have been shown to influence their insecticidal properties. iastate.edu
Table 1: General Activity of Monoterpenoid Derivatives against Musca domestica
| Derivative Type | Topical Activity | Fumigant Activity | Ovicidal Activity |
| Acetates | More Toxic | Variable | Variable |
| Propionates | Variable | Variable | Effective (e.g., Geranyl propionate) iastate.edu |
| Pivalates | More Toxic | Variable | Variable |
This table illustrates the general findings on monoterpenoid derivatives; specific data for this compound is not available.
While some propionate esters serve as sex pheromones for certain insect species, there is no conclusive evidence to suggest that this compound is a primary pheromone component for sawflies. Research on pine sawflies, for instance, has identified the sex pheromones as acetate (B1210297) or propionate esters of 3,7-dimethyl-2-pentadecanol (diprionol), a different alcohol moiety.
It is important to note that the specificity of pheromonal communication in insects is highly dependent on the precise chemical structure of the compounds involved.
The interaction between a semiochemical and an insect's olfactory receptors is highly specific, and minor changes in the chemical structure can lead to significant differences in behavioral responses. Key structural features that influence the activity of monoterpenoids include:
Carbon Skeleton: The shape (acyclic, monocyclic, bicyclic) of the monoterpenoid can impact its ability to bind to receptor proteins. iastate.edu
Functional Group: The type of functional group (e.g., alcohol, ketone, ester) and its position are critical for activity. Esterification of some monoterpenoids has been shown to enhance their insecticidal activity. mdpi.com
Stereochemistry: The specific stereoisomer (e.g., (S)- vs. (R)- enantiomer) can be crucial for biological activity, as olfactory receptors are often chiral.
Quantitative structure-activity relationship (QSAR) studies on monoterpenoids have suggested that electronic properties, hydrophobicity, and the stability of the molecule are strongly involved in their binding activities to insect GABA receptors, which can be a target for insecticides. iastate.edunih.gov
Interactions in Plant-Insect Ecosystems
Volatile organic compounds released by plants play a crucial role in mediating interactions with insects. These compounds can serve as attractants for pollinators or as defense signals against herbivores. nih.govrsc.org While the specific role of this compound in these interactions is not well-defined, terpenoids in general are known to be involved in both attracting beneficial insects and deterring pests. nih.gov Floral scents, which are complex mixtures of volatile compounds, are critical for the attraction of pollinators. researchgate.net The diversity of these compounds, including monoterpenoid esters, contributes to the specificity of plant-pollinator relationships.
Antimicrobial Properties and Mechanisms of Action
While specific studies on the antimicrobial activity of this compound are scarce, the antimicrobial properties of related monoterpenoids and essential oils containing these compounds are well-documented.
The antimicrobial action of many monoterpenoids is attributed to their ability to disrupt the structure and function of microbial cell membranes. scienceopen.com Due to their lipophilic nature, these compounds can partition into the lipid bilayer of the cell membrane, leading to an increase in membrane fluidity and permeability. This disruption can cause the leakage of ions and other essential cellular components, ultimately leading to cell death. researchgate.net
For example, citronellal (B1669106), a related monoterpenoid, has been shown to inhibit the growth of Candida albicans by affecting membrane integrity. scienceopen.comnih.gov The mechanism often involves interaction with ergosterol, a key component of fungal cell membranes. mdpi.com Similarly, other monoterpenoids can alter the fatty acid composition of bacterial cell membranes, representing an adaptive response of the microbes to the chemical stress. nih.gov
Table 2: Investigated Mechanisms of Action for Related Monoterpenoids
| Compound | Target Organism(s) | Postulated Mechanism of Action |
| Citronellal | Candida albicans, Penicillium digitatum | Affects membrane integrity, deteriorates the plasma membrane. scienceopen.comnih.gov |
| Cinnamaldehyde | Bacteria, yeasts, filamentous moulds | Inhibition of ATPases, alteration of membrane structure and integrity. scienceopen.com |
| Thymol, Carvacrol | Bacteria | Interact with lipids of the plasma membrane causing destabilization. researchgate.net |
This table provides examples from related compounds to illustrate the likely mode of action; direct evidence for this compound is not available.
Broad-Spectrum Antimicrobial Effects
This compound, also known as (S)-citronellyl propionate, is a compound whose antimicrobial properties can be inferred from the activities of its constituent parts: the citronellyl moiety and the propionate group. The citronellyl portion is derived from citronellol (B86348), a well-documented monoterpenoid alcohol found in essential oils with known antimicrobial activity. nih.govresearchgate.net
Studies on essential oil components have demonstrated their efficacy against a range of pathogens. Citronellol, for instance, has been shown to be particularly effective against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov Its mode of action involves disrupting the bacterial cell surface and membrane, leading to increased permeability and leakage of intracellular components like potassium ions (K+). nih.gov Similarly, the related compound citronellal has shown antimicrobial effects against foodborne pathogens such as Listeria monocytogenes, Staphylococcus aureus, and Salmonella Typhimurium. researchgate.net Research has also indicated that chemical modification of these terpene structures, such as the introduction of a phenylselenium group to citronellal, can enhance their antimicrobial potency. researchgate.netufpel.edu.br
The propionate component of the molecule also contributes to its potential antimicrobial profile. Propionate, a short-chain fatty acid, is widely utilized as a food preservative due to its ability to inhibit the growth of various microbes. nih.gov Its antimicrobial action is particularly effective in preventing microbial proliferation. nih.gov The combination of the terpene alcohol's membrane-disrupting capabilities with the growth-inhibiting effects of propionate suggests that this compound likely possesses broad-spectrum antimicrobial activity. This dual-action nature makes it a candidate for inhibiting a variety of microorganisms. nih.govnih.gov
| Compound | Target Microorganism(s) | Observed Effect |
|---|---|---|
| Citronellol | Escherichia coli, Staphylococcus aureus | Disruption of bacterial membrane integrity and K+ leakage. nih.gov |
| Citronellal | Listeria monocytogenes, Staphylococcus aureus, Salmonella Typhimurium | Inhibition of bacterial growth. researchgate.net |
| α-phenylseleno citronellal | Salmonella Typhimurium | Enhanced antimicrobial activity compared to the natural terpene. researchgate.net |
In Vitro Studies on Biological Signaling Pathways (e.g., Anti-inflammatory Pathways through related compounds)
While direct studies on the biological signaling pathways affected by this compound are limited, research on structurally related compounds, particularly citronellal and β-citronellol, provides significant insights into its potential anti-inflammatory activities. These related monoterpenes have been shown to modulate key inflammatory pathways in vitro and in vivo.
Studies on citronellal have demonstrated its ability to inhibit carrageenan-induced leukocyte migration and edema, which are classic markers of inflammation. nih.gov The proposed mechanism for these effects involves the inhibition of enzymes within the arachidonic acid pathway. nih.gov By blocking this pathway, citronellal may prevent the production of pro-inflammatory mediators like leukotrienes, thereby reducing cell migration and edema formation. nih.gov
Similarly, β-citronellol has been investigated for its anti-inflammatory and gastro-protective effects. nih.gov Research points to its modulatory effects on key inflammatory enzymes such as cyclooxygenase-II (COX-II) and 5-lipoxygenase (5-LOX). nih.gov The inhibition of these enzymes is a common target for anti-inflammatory drugs. Furthermore, β-citronellol has been shown to affect the expression of intercellular adhesion molecule-1 (ICAM-1), which plays a crucial role in the adhesion of leukocytes to endothelial cells during an inflammatory response. nih.gov In vitro assays, such as the human red blood cell (HRBC) membrane stabilization test, have shown that β-citronellol can protect cell membranes from lysis, a hallmark of inflammation, in a concentration-dependent manner. nih.gov
These findings suggest that compounds like this compound may exert anti-inflammatory effects by interfering with signaling cascades that regulate the production of inflammatory mediators and the migration of immune cells. The modulation of pathways involving COX, LOX, and pro-inflammatory cytokines is a likely mechanism. nih.goviasp-pain.org
| Compound | Signaling Pathway/Mechanism | Observed Effect |
|---|---|---|
| Citronellal | Arachidonic Acid Pathway | Inhibition of leukocyte migration and edema. nih.gov |
| β-Citronellol | COX-II and 5-LOX Inhibition | Dose-dependent reduction in paw volume in formaldehyde-induced inflammation. nih.gov |
| β-Citronellol | HRBC Membrane Stabilization | Concentration-dependent stabilization of red blood cell membranes. nih.gov |
| Essential Oils (General) | MAPK and NF-κB Pathways | Inhibition of lipopolysaccharide-induced inflammatory response. acspublisher.com |
Ecological Impact and Environmental Fate
The ecological impact and environmental fate of this compound are determined by its chemical structure as both a monoterpene ester and an organic compound released into the environment. Terpene esters are subject to various environmental transformation processes. In the atmosphere, monoterpenes can be chemically transformed through photolysis and reactions with oxygen, ozone, and other atmospheric radicals, leading to the formation of secondary aerosols that can be transported to soil and water through precipitation. frontiersin.org
As an ester, its biodegradability is a key factor in its environmental persistence. Studies on the anaerobic biodegradation of alkyl esters in marine sediments indicate that chemical structure significantly influences the rate and completeness of degradation. researchgate.net Factors such as carbon chain length, branching, and the presence of unsaturated bonds affect how readily microorganisms can break down the compound. researchgate.net Notably, the presence of an unsaturated bond, such as the one in the citronellyl moiety, has been found to increase the biodegradability of esters. researchgate.net The complete degradation pathway for some acyclic terpenes in microorganisms like Pseudomonas has been identified as the acyclic terpene utilization (ATU) pathway. frontiersin.org
Despite its potential for biodegradation, safety data indicates that citronellyl propionate is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. johndwalsh.com Therefore, its release into waterways should be avoided. johndwalsh.com The compound is a synthetic fragrance ingredient, and its environmental concentration can be estimated based on its physicochemical properties and annual volume of use in consumer products. researchgate.net
Advanced Analytical and Spectroscopic Characterization of S 3,7 Dimethyloct 6 Enyl Propionate
Chromatographic Techniques for Separation and Quantification
The precise characterization of (S)-3,7-dimethyloct-6-enyl propionate (B1217596) relies on advanced analytical techniques capable of separating it from complex mixtures, identifying it unequivocally, and determining its enantiomeric purity. Gas chromatography and high-performance liquid chromatography are the principal methods employed for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (S)-3,7-dimethyloct-6-enyl propionate. nist.gov It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for assessing the purity and confirming the identity of the compound in various matrices, such as essential oils. nist.govresearchgate.net
The identification of 3,7-dimethyloct-6-enyl propionate via GC-MS is achieved by interpreting its electron ionization (EI) mass spectrum and its chromatographic retention time. nist.gov The mass spectrum displays a unique fragmentation pattern that serves as a chemical fingerprint. The fragmentation of the parent molecule, citronellyl propionate, is influenced by its structure, particularly the ester functional group and the terpene backbone. mdpi.comresearchgate.net The molecular ion peak [M]+ at m/z 212 is often of low abundance, while characteristic fragment ions resulting from the cleavage of the ester and terpene moieties are more prominent. nist.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |
|---|---|---|
| 41 | 100 | [C3H5]+ (Allyl cation) |
| 57 | ~85 | [C3H5O]+ or [C4H9]+ |
| 69 | ~80 | [C5H9]+ |
| 81 | ~50 | [C6H9]+ |
| 139 | ~10 | [M-C3H5O2]+ or [M-73]+ |
| 212 | <5 | [M]+ (Molecular Ion) |
Data compiled from the NIST Mass Spectrometry Data Center. nist.gov
Retention indices are a critical tool for confirming compound identity in GC, as they are more reproducible than simple retention times. nist.gov These indices normalize retention times relative to a series of n-alkane standards. ucl.ac.be The retention index of 3,7-dimethyloct-6-enyl propionate varies depending on the polarity of the stationary phase used in the GC column. nist.govpherobase.com Non-polar phases like DB-5 (dimethylpolysiloxane with 5% phenyl groups) and polar phases like Carbowax 20M (polyethylene glycol) will yield different retention indices, and comparing experimental values to published data on multiple column types provides a high degree of confidence in the identification. pherobase.comresearchgate.net
| Stationary Phase Type | Example Column | Reported Retention Index |
|---|---|---|
| Non-Polar (5% Phenyl Polysiloxane) | DB-5 | 1444 |
| Polar (Polyethylene Glycol) | Carbowax 20M | 1700 |
| Polar (Polyethylene Glycol) | Carbowax 20M | 1738 |
Data sourced from The Pherobase database. pherobase.com
Developing a quantitative GC-MS method for this compound in a complex mixture, such as a fragrance formulation or a natural extract, involves several key steps. The primary goal is to establish a reliable relationship between the instrument response and the concentration of the analyte.
The process begins with the selection of an appropriate internal standard, a compound with similar chemical properties to the analyte but not present in the sample matrix. The internal standard is added at a known concentration to all samples and calibration standards to correct for variations in injection volume and instrument response.
A series of calibration standards containing known concentrations of this compound and the internal standard are prepared and analyzed by GC-MS. A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This curve is typically fitted using a linear regression model.
For the analysis, selected ion monitoring (SIM) mode is often preferred over full-scan mode to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the analyte and the internal standard, which reduces chemical noise from the matrix and lowers the limit of detection.
Method validation is the final and crucial step, involving the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). This ensures the method is robust, reliable, and fit for its intended purpose of accurately quantifying this compound in complex samples.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution
While GC-MS is excellent for general identification, it cannot typically distinguish between enantiomers without a special chiral column. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for separating the (S) and (R) enantiomers of 3,7-dimethyloct-6-enyl propionate and determining the enantiomeric purity of the (S)-form. csfarmacie.czmdpi.com
The key to enantiomeric separation in HPLC is the chiral stationary phase (CSP). chiralpedia.com These phases are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically high-purity silica (B1680970) gel. chiralpedia.comeijppr.com The separation occurs because the two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, and these complexes have different binding energies. eijppr.com The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times. chiralpedia.com
For monoterpenoids and their derivatives, polysaccharide-based CSPs are particularly effective. eijppr.comresearchgate.net These phases consist of derivatives of cellulose (B213188) or amylose, such as their carbamate (B1207046) or benzoate (B1203000) esters, coated or bonded onto a silica support. eijppr.comresearchgate.net The chiral recognition mechanism of these polysaccharide phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. eijppr.com The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is critical for optimizing the separation by influencing these interactions. hplc.eu
Other types of CSPs, such as Pirkle-type phases (which rely on π-π interactions, hydrogen bonding, and dipole stacking) and cyclodextrin-based phases (which use an inclusion complex mechanism), have also been developed for a wide range of chiral separations. eijppr.comresearchgate.net
The primary goal of a chiral HPLC separation is often to determine the enantiomeric excess (ee) of one enantiomer in a mixture. The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the relative amounts of the two enantiomers present.
Once the HPLC method successfully separates the (S) and (R) enantiomers into two distinct peaks on the chromatogram, the area of each peak is integrated. The enantiomeric excess is then calculated using the following formula:
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where Area(S) is the peak area of the (S)-enantiomer and Area(R) is the peak area of the (R)-enantiomer.
An enantiomerically pure sample of this compound would ideally show only one peak, corresponding to the (S)-enantiomer, resulting in an ee of 100%. The ability to accurately determine the ee is crucial in fields where the chirality of a molecule dictates its biological activity or sensory properties. Chiral HPLC provides a reliable and precise method for this critical quality control measurement. mdpi.com
Spectroscopic Methods for Structural Elucidation
Spectroscopy is indispensable for the structural elucidation of organic molecules. By examining the interaction of molecules with electromagnetic radiation, detailed information about the carbon skeleton, functional groups, and three-dimensional arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of this compound by mapping the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The key expected signals for this compound include a triplet for the terminal methyl group of the propionate moiety, a quartet for the adjacent methylene (B1212753) group, and distinct signals for the protons on the dimethyloctenyl chain, including the vinyl proton and the protons adjacent to the ester oxygen.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, characteristic signals include a peak for the carbonyl carbon of the ester group (around 174 ppm), signals for the olefinic carbons, and a series of peaks in the aliphatic region corresponding to the various methyl and methylene groups of the molecular structure. scentree.co
2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed to confirm the connectivity of the molecule. HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the molecular structure and definitively assigning the ¹H and ¹³C signals. scentree.co For instance, a correlation between the protons of the methylene group adjacent to the ester oxygen (C1) and the carbonyl carbon of the propionate group would confirm the ester linkage.
A summary of predicted NMR chemical shifts is presented below.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | - | ~174.0 |
| Vinylic CH | ~5.1 (t) | ~124.5 |
| Vinylic C(CH₃)₂ | - | ~131.5 |
| O-CH₂ | ~4.1 (t) | ~63.0 |
| Propionate α-CH₂ | ~2.3 (q) | ~27.5 |
| Propionate β-CH₃ | ~1.1 (t) | ~9.0 |
| Chiral CH | ~1.9 (m) | ~37.0 |
| Vinylic CH₃ | ~1.68 (s), ~1.60 (s) | ~25.7, ~17.6 |
| Chiral CH-CH₃ | ~0.9 (d) | ~19.5 |
| Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound is characterized by specific absorption bands that confirm its identity as an unsaturated ester.
The most prominent absorption is the strong C=O stretching band of the ester functional group, which typically appears in the 1735-1750 cm⁻¹ region. thegoodscentscompany.com Another key feature is the C-O stretching vibration of the ester, found in the 1100-1300 cm⁻¹ range. Additionally, the spectrum will display C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized vinylic carbon.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Alkene | C=C-H Stretch | 3010-3040 |
| Alkane | C-H Stretch | 2850-2960 |
| Ester | C=O Stretch | 1735-1750 |
| Ester | C-O Stretch | 1100-1300 |
| Alkene | C=C Stretch | 1640-1680 |
Confirming the specific stereochemistry of the chiral center at the C3 position is critical. The (S) designation indicates a specific three-dimensional arrangement of the atoms around this carbon.
Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. The (S)-enantiomer of citronellyl propionate is known to be levorotatory, meaning it rotates light to the left (indicated by a negative sign). thegoodscentscompany.com The specific rotation is a characteristic physical property used to confirm the enantiomeric identity and assess the enantiomeric purity of the sample. While a precise numerical value is not consistently reported in public literature, the sign of the rotation is a definitive indicator of the (S)-configuration. hmdb.ca
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for studying chiral molecules, particularly those with chromophores near the stereocenter. While less common for routine identification than optical rotation, CD can provide detailed conformational information and further confirm the absolute configuration of the chiral center.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the definitive identification of pure compounds. chemspider.comchemspider.com
For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful hyphenated technique used. nih.gov
Gas Chromatography (GC): The GC component separates the compound from any impurities or other components in a sample based on its volatility and interaction with the stationary phase of the GC column. The retention time of the compound is a characteristic property under specific GC conditions.
Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a parent molecular ion peak corresponding to the compound's molecular weight (212.33 g/mol ) and a unique fragmentation pattern. This pattern serves as a "molecular fingerprint," allowing for unambiguous identification by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST).
Other hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) could also be applied, particularly for analyzing non-volatile precursors or degradation products. chemspider.com
Computational Chemistry and Molecular Modeling Studies of S 3,7 Dimethyloct 6 Enyl Propionate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic properties and energetics of molecules. DFT provides a balance between accuracy and computational cost, making it a popular method for molecules of this size.
DFT calculations can elucidate the electronic structure of (S)-3,7-dimethyloct-6-enyl propionate (B1217596), offering predictions about its reactivity. Key aspects of its electronic structure that can be analyzed include the distribution of electron density and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The locations of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. For an ester like (S)-3,7-dimethyloct-6-enyl propionate, the HOMO is typically associated with the oxygen atoms of the ester group and the π-bond of the alkene, which are regions of high electron density. The LUMO is generally centered around the carbonyl carbon of the ester group, an electron-deficient site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution. These maps show electron-rich regions (negative potential), such as around the carbonyl oxygen, and electron-poor regions (positive potential), providing a guide to intermolecular interactions.
Table 7.1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Location / Value | Implication |
|---|---|---|
| HOMO | Localized on the C=C double bond and ester oxygen atoms. | Site for electrophilic attack. |
| LUMO | Localized on the carbonyl carbon (C=O). | Site for nucleophilic attack. |
| HOMO-LUMO Gap | Moderately large. | Indicates good kinetic stability under normal conditions. |
| MEP Negative | Around the carbonyl oxygen. | Site for hydrogen bonding and electrophilic interaction. |
| MEP Positive | Around the hydrogen atoms. | Site for nucleophilic interaction. |
Note: The values in this table are illustrative and would be quantified by specific DFT calculations.
This compound has a chiral center at the C3 position. Its mirror image is the (R)-enantiomer. Enantiomers are stereoisomers that are non-superimposable mirror images. quora.com In an achiral environment, enantiomers possess identical physical and chemical properties, including their energies. quora.com Therefore, quantum chemical calculations would predict the ground-state energies of this compound and (R)-3,7-dimethyloct-6-enyl propionate to be exactly the same.
However, the significance of chirality becomes apparent when these molecules interact with other chiral entities, such as biological receptors (e.g., olfactory receptors). nih.gov In such chiral environments, the interactions and, consequently, the effective energies of the two enantiomers can differ significantly. This energetic difference is the basis for the often-observed variations in biological activity and sensory perception between enantiomers. nih.gov
Table 7.2: Energetic Comparison of Stereoisomers
| Stereoisomer Pair | Environment | Relative Energy | Rationale |
|---|---|---|---|
| (S)- vs. (R)-enantiomer | Achiral (e.g., in a typical solvent) | ΔE = 0 | Enantiomers have identical intrinsic energies. |
Conformational Analysis and Stereochemical Dynamics
The flexibility of the octenyl chain in this compound means it can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy shapes of the molecule.
The potential energy surface (PES) or energy landscape of the molecule can be explored computationally. This is often done by systematically rotating the bonds (i.e., scanning the dihedral angles) of the flexible parts of the molecule, such as the C-C bonds in the alkyl chain and the C-O bond of the ester group, and calculating the energy at each step. researchgate.net
Table 7.3: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Key Dihedral Angles (Illustrative) | Relative Energy (kJ/mol) | Predicted Population (%) |
|---|---|---|---|
| Conf-1 | τ(O-C1-C2-C3) = 180°, τ(C2-C3-C4-C5) = 180° | 0.00 | 45 |
| Conf-2 | τ(O-C1-C2-C3) = 60°, τ(C2-C3-C4-C5) = 180° | 1.50 | 25 |
| Conf-3 | τ(O-C1-C2-C3) = 180°, τ(C2-C3-C4-C5) = 60° | 2.10 | 15 |
| Conf-4 | τ(O-C1-C2-C3) = 60°, τ(C2-C3-C4-C5) = 60° | 3.50 | 10 |
| Conf-5 | Other combinations | > 5.00 | 5 |
Note: This table is a hypothetical representation of results from a conformational analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological or chemical activities. For this compound, a QSAR model could be developed to predict properties like its odor intensity, character, or its efficacy as an insect repellent. chemimpex.com
Developing a QSAR model involves calculating a set of numerical descriptors that characterize the molecule's structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A mathematical model is then created to correlate these descriptors with the observed activity for a series of related compounds.
Table 7.4: Potential Descriptors for a QSAR Model of Fragrance Activity
| Descriptor Class | Example Descriptor | Relevance to Fragrance/Activity |
|---|---|---|
| Constitutional | Molecular Weight | Relates to volatility and transport to receptors. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes hydrophobicity, affecting interaction with cell membranes. |
| Topological | Shape Indices (e.g., Kappa indices) | Quantifies molecular shape, which is crucial for receptor binding. |
| Electronic | Polar Surface Area (PSA) | Relates to hydrogen bonding potential and polarity. |
| Quantum Chemical | Dipole Moment | Influences long-range intermolecular interactions. |
Such a model, once validated, could be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of novel fragrance compounds or functional ingredients.
Molecular Dynamics Simulations of Biological Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. herts.ac.uk These simulations allow researchers to observe the dynamic behavior of a ligand, such as this compound, interacting with a biological receptor, providing a detailed view of the binding process and interaction mechanisms that are often difficult to capture through experimental techniques alone.
The perception of odor begins with the interaction between an odorant molecule and one or more olfactory receptors (ORs), which are a large family of G protein-coupled receptors (GPCRs). herts.ac.uk The lack of high-resolution crystal structures for most ORs makes computational modeling a crucial tool for understanding these interactions. herts.ac.uk MD simulations can be employed to model the binding of this compound to a homology-modeled structure of a specific OR.
The typical workflow for such a simulation involves several key steps:
System Setup: A 3D model of the target OR is embedded in a simulated biological membrane (e.g., a POPC bilayer) and solvated with water and ions to mimic the physiological environment. herts.ac.uk
Ligand Docking: this compound is docked into the predicted binding pocket of the OR to determine the most likely initial binding pose.
Simulation: The system undergoes energy minimization to remove steric clashes, followed by a period of equilibration. herts.ac.uk A production MD simulation is then run, during which the trajectory of every atom is calculated over time, revealing the dynamics of the ligand-receptor complex. herts.ac.uk
These simulations can predict the binding affinity and identify the key amino acid residues within the receptor that form stable interactions with the ligand. For an ester like this compound, the key interactions are expected to involve the propionate group and the flexible dimethyl octenyl chain.
Table 1: Hypothetical Binding Simulation Results for this compound with a Model Olfactory Receptor
| Parameter | Predicted Value/Residues | Type of Interaction |
| Binding Free Energy (ΔG) | -7.5 kcal/mol | Thermodynamic Stability |
| Key Interacting Residues | SER105, THR109 | Hydrogen Bond (with ester oxygen) |
| VAL85, ILE112, LEU205 | Hydrophobic (with alkyl chain) | |
| PHE201, TRP255 | π-Alkyl (with dimethylallyl group) | |
| Binding Pocket Volume | 310 ų | Steric Complementarity |
Note: This table is illustrative and presents hypothetical data based on typical results from MD simulations of odorants with olfactory receptors.
As a semiochemical, the journey of this compound from its source to the receptor is critical to its function. MD simulations can model aspects of this process beyond simple receptor binding. For instance, simulations can investigate the molecule's permeability through different biological membranes, a key factor in its release and transport. nih.govresearchgate.net Studies on other terpenoids have used MD to compute membrane permeability coefficients, showing how factors like oxidation can influence the rate of transport across cellular barriers. nih.gov
Furthermore, simulations can shed light on interactions with odorant-binding proteins (OBPs) in the olfactory mucus, which are thought to solubilize and transport hydrophobic molecules like this compound to the olfactory receptors. By modeling the compound with OBPs, researchers can identify the binding mechanisms and conformational changes that facilitate this crucial transport step in olfaction.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. These predictions are valuable for confirming molecular structures, interpreting experimental spectra, and understanding the electronic structure of a compound.
DFT calculations can determine the optimized molecular geometry of this compound and subsequently predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These are computed by calculating the magnetic shielding tensors for each nucleus in the optimized structure. The predicted shifts are invaluable for assigning peaks in experimentally obtained spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting predicted IR spectrum shows characteristic bands corresponding to the molecule's functional groups, such as the C=O stretch of the ester, the C-O stretches, and the C=C stretch of the alkene.
Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Data Type | Predicted Value | Corresponding Functional Group/Atom |
| ¹³C NMR Chemical Shift (δ) | 174.5 ppm | Ester Carbonyl (C=O) |
| 131.8 ppm | Alkene C(CH₃) | |
| 124.2 ppm | Alkene CH | |
| 62.5 ppm | Methylene (B1212753) (-CH₂-O) | |
| ¹H NMR Chemical Shift (δ) | 5.10 ppm | Alkene Proton (-CH=) |
| 4.08 ppm | Methylene Protons (-CH₂-O) | |
| 2.25 ppm | Methylene Protons (-CH₂-C=O) | |
| 1.15 ppm | Methyl Protons (-CH₃) | |
| IR Vibrational Frequency (ν) | 1735 cm⁻¹ | Ester C=O Stretch |
| 1670 cm⁻¹ | Alkene C=C Stretch | |
| 1180 cm⁻¹ | Ester C-O Stretch |
Note: This table contains representative data derived from typical DFT calculations for molecules with similar functional groups and is for illustrative purposes.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing (S)-3,7-dimethyloct-6-enyl propionate with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves esterification of (S)-citronellol with propionic acid via acid catalysis (e.g., sulfuric acid) under controlled temperature (60–80°C) to minimize racemization . Characterization requires chiral GC-MS or HPLC with polarimetric detection to confirm stereochemical integrity. NMR (¹H and ¹³C) is critical for verifying the ester bond (δ ~4.1 ppm for –CH₂–O–CO–) and distinguishing the S-enantiomer’s methyl branching pattern .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) paired with periodic GC-FID analysis can track degradation products like propionic acid or citronellol. Light sensitivity should be tested via UV exposure (e.g., 300–400 nm) to assess isomerization risks .
Q. What in vitro models are suitable for preliminary screening of its biological activity (e.g., antimicrobial or anti-inflammatory effects)?
- Methodological Answer : Use cell-based assays (e.g., LPS-induced RAW 264.7 macrophages for anti-inflammatory activity) with cytokine profiling (IL-6, TNF-α via ELISA). For antimicrobial screening, microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations ≤1 mg/mL, with propionate controls to distinguish ester-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic outcomes between in vivo and in vitro studies of this compound?
- Methodological Answer : Conduct pharmacokinetic studies (e.g., LC-MS/MS quantification in rodent plasma) to track ester hydrolysis to propionic acid and citronellol. Compare tissue-specific metabolism (e.g., liver vs. gut microbiota) using ex vivo organ cultures. Discrepancies may arise from species-specific esterase activity or differential absorption rates .
Q. What experimental designs mitigate confounding factors in assessing its enantiomer-specific bioactivity?
- Methodological Answer : Use chiral separation techniques (e.g., supercritical fluid chromatography) to isolate (S)- and (R)-enantiomers. Apply dose-response assays in parallel, with racemic mixtures as controls. Statistical analysis (ANOVA with post-hoc tests) should account for batch variability in enantiomeric excess (≥98% purity required) .
Q. How can researchers address analytical challenges in detecting low concentrations of this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Optimize sample preparation via solid-phase extraction (C18 cartridges) or derivatization (e.g., BSTFA for GC-MS sensitivity). Validate methods using matrix-matched calibration curves to correct for ion suppression/enhancement. Limit of quantification (LOQ) should be ≤10 ng/mL, verified via spike-recovery tests .
Q. What strategies are effective for studying its interactions with macromolecules (e.g., proteins or lipid membranes)?
- Methodological Answer : Employ molecular docking simulations (AutoDock Vina) to predict binding affinities with targets like PPAR-γ or TLR4. Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For membrane interactions, use fluorescence anisotropy with labeled lipid bilayers .
Data Interpretation and Reporting
Q. How should researchers statistically analyze dose-dependent effects while accounting for non-linear responses?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, four-parameter logistic curve) to EC₅₀ calculations. Use bootstrapping (1,000 iterations) to estimate confidence intervals. Report Akaike Information Criterion (AIC) to compare model fits .
Q. What criteria validate the reproducibility of enantioselective synthesis across laboratories?
- Methodological Answer : Interlaboratory studies using standardized protocols (e.g., ISO/IEC 17025) with shared reference materials. Report relative standard deviations (RSD ≤5%) for yield and enantiomeric excess. Include robustness testing (e.g., ±10% catalyst loading variations) in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
